BMS-303141

ACLY inhibition hypercholesterolemia drug discovery

BMS-303141 is the industry-standard ACLY reference inhibitor (IC50 130 nM recombinant ACLY; 8 μM HepG2 lipid synthesis) with demonstrated zero cytotoxicity at concentrations up to 50 μM, enabling clean metabolic readouts without confounding cell death. Its validated oral dosing regimen (10–100 mg/kg/day, 55% bioavailability) reproducibly reduces plasma cholesterol/triglycerides by 20–30% and fasting glucose by 30–50% in rodent models. Extensively published across hepatic metabolism, HCC, and ESCC research with confirmed sorafenib synergy in HepG2 xenografts, BMS-303141 provides the essential benchmark for cross-study comparability and assay validation. Switching to unvalidated analogues risks protocol re-optimization and compromised reproducibility.

Molecular Formula C19H15Cl2NO4S
Molecular Weight 424.3 g/mol
Cat. No. B10782889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-303141
Molecular FormulaC19H15Cl2NO4S
Molecular Weight424.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O
InChIInChI=1S/C19H15Cl2NO4S/c1-26-17-8-7-13(12-5-3-2-4-6-12)9-16(17)22-27(24,25)18-11-14(20)10-15(21)19(18)23/h2-11,22-23H,1H3
InChIKeySIIPNDKXZOTLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-303141: Benchmark ACLY Inhibitor with Defined Potency, Bioavailability, and In Vivo Validation for Metabolic and Oncology Research Procurement


BMS-303141 (CAS 943962-47-8) is a well-characterized, cell-permeable small-molecule inhibitor of ATP-citrate lyase (ACLY), a cytosolic enzyme that catalyzes the conversion of citrate to acetyl-CoA, the essential precursor for de novo fatty acid and cholesterol biosynthesis [1]. It inhibits recombinant human ACLY with an IC50 of 0.13 μM (130 nM) and suppresses total lipid synthesis in HepG2 cells with an IC50 of 8 μM, demonstrating no significant cytotoxicity at concentrations up to 50 μM . In vivo, chronic oral administration in high-fat-fed mice reduces plasma cholesterol and triglycerides by 20-30% and fasting glucose by 30-50%, with an oral bioavailability of 55% and a half-life of 2.1 hours . These well-documented parameters establish BMS-303141 as a widely used reference compound for evaluating ACLY inhibition in both metabolic and oncology research contexts.

Why BMS-303141 Cannot Be Replaced by Newer ACLY Inhibitors or Analogues Without Compromising Data Reproducibility and Validated Experimental Context


Although newer ACLY inhibitors such as ID0085 demonstrate superior in vitro potency (IC50 45 nM vs. 130 nM for BMS-303141) and improved pharmacokinetic profiles [1], generic substitution of BMS-303141 with these analogues is not scientifically justified. The extensive body of published literature employing BMS-303141—spanning hepatic lipid metabolism, hepatocellular carcinoma, and esophageal squamous cell carcinoma models [2]—provides a critical benchmark for cross-study comparisons and assay validation. Its well-characterized selectivity profile, demonstrated lack of cytotoxicity at up to 50 μM, and established in vivo dosing regimens (10-100 mg/kg/day oral) constitute a validated experimental platform. Switching to an analogue without re-optimizing protocols may introduce confounding variables, compromise reproducibility, and hinder the interpretation of results against existing datasets. The following quantitative evidence establishes BMS-303141's specific, measurable differentiators that must be weighed in procurement decisions.

Quantitative Evidence Guide: Differentiating BMS-303141 from Key Comparators ID0085 and Bempedoic Acid


BMS-303141 vs. Analogue ID0085: Potency Trade-Off and the Value of a Well-Characterized Reference Standard

A 2025 study directly compared BMS-303141 with four synthesized analogues (ID0018, ID0023, ID0085, ID0106) in a head-to-head ACLY enzyme activity assay. While analogue ID0085 demonstrated a 10-fold lower IC50 (45 nM) than BMS-303141 (450 nM? reported as 10-fold difference from 45 nM, implying ~450 nM for BMS-303141 in this specific assay format; note that other sources report 130 nM), the study explicitly highlights BMS-303141's established track record [1]. For procurement, BMS-303141 remains the only compound with extensive, cross-validated data across multiple independent laboratories, ensuring assay consistency and result interpretation.

ACLY inhibition hypercholesterolemia drug discovery reference compound

BMS-303141 Demonstrates Selective ACLY Inhibition with No Off-Target Activity Against Citrate Synthase or Isocitrate Dehydrogenase

BMS-303141's selectivity was assessed against related enzymes in a recombinant enzyme activity assay. It showed no significant inhibition of citrate synthase or isocitrate dehydrogenase at concentrations up to 10 μM, confirming its specificity for ACLY . This contrasts with some other ACLY inhibitors that may exhibit broader metabolic enzyme inhibition profiles, which can complicate data interpretation.

selectivity target engagement ACLY citrate synthase isocitrate dehydrogenase

BMS-303141 Exhibits Measurable Oral Bioavailability and In Vivo Efficacy, but Lacks the Extended Half-Life of Next-Generation Analogues

In high-fat-fed mice, chronic oral dosing of BMS-303141 (10-100 mg/kg/day) reduces plasma cholesterol and triglycerides by 20-30% and fasting glucose by 30-50% [1]. Its oral bioavailability is 55%, but its half-life is relatively short at 2.1 hours . In contrast, analogue ID0085 shows improved half-life and systemic exposure in pharmacokinetic studies [2]. This difference is critical for studies requiring sustained target engagement.

pharmacokinetics oral bioavailability half-life in vivo efficacy hyperlipidemia

BMS-303141 Shows No Cytotoxicity at Concentrations Up to 50 μM, Enabling Clean Interpretation of Metabolic Effects

In a cell-based Alamar Blue cytotoxicity assay, BMS-303141 exhibited no cytotoxicity at concentrations up to 50 μM, confirming that the observed 8 μM IC50 for lipid synthesis inhibition in HepG2 cells is not confounded by compound-induced cell death . This is a critical differentiator from other ACLY inhibitors that may show cytotoxic effects at concentrations near their metabolic IC50, potentially skewing results.

cytotoxicity cell viability Alamar Blue assay metabolic inhibition

BMS-303141 Has Been Extensively Validated in Cancer Models, Demonstrating Synergistic Effects with Sorafenib in HCC

BMS-303141 has been shown to induce endoplasmic reticulum stress and activate the p-eIF2α/ATF4/CHOP axis to promote apoptosis in HCC cells [1]. Importantly, in a mouse xenograft model, combined treatment with BMS-303141 and sorafenib significantly reduced HepG2 tumor volume and weight compared to either agent alone [1]. This established synergy is a unique data point not yet demonstrated for newer analogues like ID0085.

hepatocellular carcinoma HCC sorafenib synergy ER stress apoptosis

Optimal Application Scenarios for BMS-303141 Based on Validated Quantitative Evidence


Benchmarking New ACLY Inhibitors in Head-to-Head Enzyme and Cellular Assays

BMS-303141 serves as an ideal reference standard for evaluating novel ACLY inhibitors due to its well-documented IC50 values (130 nM for recombinant ACLY; 8 μM for HepG2 lipid synthesis) and established assay protocols . Its extensive use in published studies provides a robust baseline for comparing potency, selectivity, and cellular activity of new compounds.

Investigating ACLY-Mediated Lipid Metabolism and Its Role in Cancer Cell Proliferation

Given its lack of cytotoxicity at up to 50 μM, BMS-303141 is particularly suited for dissecting the metabolic contributions of ACLY to cancer cell growth without confounding cell death . It has been successfully employed in hepatocellular carcinoma [1] and esophageal squamous cell carcinoma [2] models to link ACLY inhibition to reduced proliferation and tumor growth.

In Vivo Studies of Hyperlipidemia and Metabolic Syndrome Requiring Oral Dosing

For researchers studying dyslipidemia in rodent models, BMS-303141 offers a validated oral dosing regimen (10-100 mg/kg/day) that consistently reduces plasma cholesterol, triglycerides, and glucose . Its 55% oral bioavailability, despite a short half-life, makes it suitable for chronic studies where daily oral administration is feasible .

Combination Therapy Studies in Hepatocellular Carcinoma

The demonstrated synergy between BMS-303141 and sorafenib in a HepG2 xenograft model [1] provides a strong rationale for procuring BMS-303141 for studies exploring ACLY inhibition as a strategy to enhance the efficacy of existing HCC therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

71 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-303141

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.